![molecular formula C28H26O4 B11159487 5-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-butyl-7-methyl-2H-chromen-2-one](/img/structure/B11159487.png)
5-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-butyl-7-methyl-2H-chromen-2-one
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Overview
Description
5-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-4-BUTYL-7-METHYL-2H-CHROMEN-2-ONE is a complex organic compound that features a biphenyl moiety, a chromenone core, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-4-BUTYL-7-METHYL-2H-CHROMEN-2-ONE typically involves multiple steps, including the formation of the biphenyl and chromenone cores, followed by their functionalization and coupling. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is performed under mild conditions using a palladium catalyst and a base, such as potassium phosphate, in a solvent like tetrahydrofuran (THF) and water .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-4-BUTYL-7-METHYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
5-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-4-BUTYL-7-METHYL-2H-CHROMEN-2-ONE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-4-BUTYL-7-METHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The biphenyl and chromenone moieties can interact with various enzymes and receptors, potentially inhibiting or activating them. This compound may also interfere with cellular signaling pathways, leading to changes in cell behavior and function .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler compound with two connected phenyl rings.
Chromenone: The core structure of the compound, which can be functionalized in various ways.
Flavonoids: Natural compounds with a similar chromenone core, known for their antioxidant properties.
Uniqueness
This structural complexity allows for a wide range of chemical modifications and applications in various fields .
Properties
Molecular Formula |
C28H26O4 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
4-butyl-7-methyl-5-[2-oxo-2-(4-phenylphenyl)ethoxy]chromen-2-one |
InChI |
InChI=1S/C28H26O4/c1-3-4-8-23-17-27(30)32-26-16-19(2)15-25(28(23)26)31-18-24(29)22-13-11-21(12-14-22)20-9-6-5-7-10-20/h5-7,9-17H,3-4,8,18H2,1-2H3 |
InChI Key |
FWPHNYHXTWDVDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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